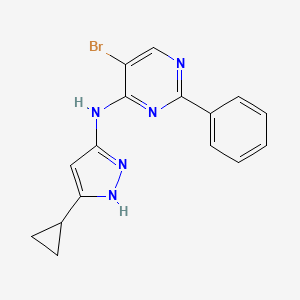
5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring, a cyclopropyl group attached to the pyrazole ring, and a phenyl group at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromine atom and the cyclopropyl-pyrazole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
- Step 1: Synthesis of Pyrimidine Core:
- Reactants: 2-phenyl-4,6-dichloropyrimidine, sodium hydride, DMF
- Conditions: The reaction is carried out at elevated temperatures (around 100°C) to form the pyrimidine core.
- Step 2: Bromination:
- Reactants: Pyrimidine core, bromine
- Conditions: The bromination is typically performed at room temperature in the presence of a solvent like chloroform.
- Step 3: Introduction of Cyclopropyl-Pyrazole Moiety:
- Reactants: Brominated pyrimidine, 5-cyclopropyl-2H-pyrazole, potassium carbonate
- Conditions: The reaction is carried out in DMF at elevated temperatures (around 80°C) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine undergoes various chemical reactions, including:
- Substitution Reactions:
- Common Reagents: Nucleophiles such as amines or thiols
- Conditions: Typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
- Oxidation Reactions:
- Common Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate
- Conditions: These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
- Reduction Reactions:
- Common Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
- Conditions: These reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can result in the formation of corresponding oxides.
科学研究应用
5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine has several scientific research applications, including:
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
- Used in the development of bioactive compounds for research purposes.
- Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied as a lead compound for the development of new drugs.
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
作用机制
The mechanism of action of 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their functions and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds:
- 5-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-methyl-1-piperazinyl)-4-pyrimidinamine
- 5-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-methyl-1-piperazinyl)-4-pyrimidinamine
Uniqueness: Compared to similar compounds, 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine is unique due to the presence of the phenyl group at the 2nd position of the pyrimidine ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C16H14BrN5 |
|---|---|
分子量 |
356.22 g/mol |
IUPAC 名称 |
5-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C16H14BrN5/c17-12-9-18-15(11-4-2-1-3-5-11)20-16(12)19-14-8-13(21-22-14)10-6-7-10/h1-5,8-10H,6-7H2,(H2,18,19,20,21,22) |
InChI 键 |
NYJJTPDLDNBXNU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3Br)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

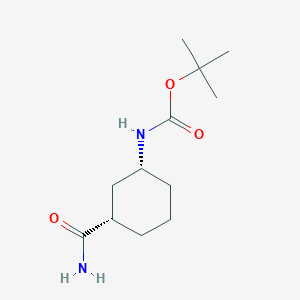




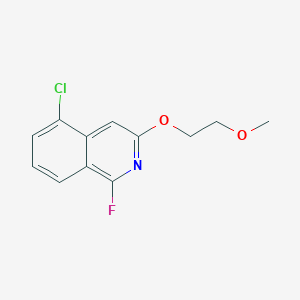
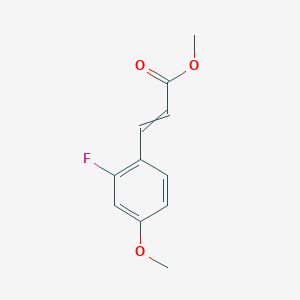

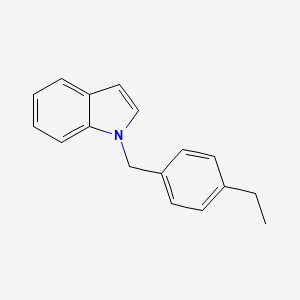

![Methyl 2-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate](/img/structure/B8305409.png)


